1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Description
This compound is a hybrid heterocyclic molecule featuring a benzo[c][1,2,5]thiadiazole 2,2-dioxide core fused with a 3-chlorobenzyl-substituted piperidine moiety. Its synthesis likely involves multi-step functionalization, such as coupling reactions between piperidine derivatives and halogenated benzothiadiazole precursors, followed by oxidation to stabilize the sulfone group (1,1-dioxide) .
Properties
IUPAC Name |
3-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-21-18-7-2-3-8-19(18)23(26(21,24)25)17-9-11-22(12-10-17)14-15-5-4-6-16(20)13-15/h2-8,13,17H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAMKVACUZUZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide belongs to the class of thiadiazole derivatives , which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Structural Overview
The chemical structure of the compound can be described as follows:
- Chemical Formula: C19H22ClN3O2S
- Molecular Weight: 389.91 g/mol
This compound features a piperidine ring substituted with a chlorobenzyl group and a thiadiazole moiety, which is known for its pharmacological properties.
The biological activity of thiadiazole derivatives often involves their interaction with various molecular targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity: Many thiadiazoles inhibit enzymes that are crucial for cell proliferation and survival.
- Induction of Apoptosis: Compounds in this class can trigger programmed cell death in cancer cells by disrupting mitochondrial function and activating caspases.
- Antimicrobial Action: The structural features of thiadiazoles contribute to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- A derivative similar to the target compound exhibited an IC50 value of 0.25 μM against human leukemia cell lines (HL-60) .
- Another study reported that compounds with a similar structure induced apoptosis in cancer cells without causing cell cycle arrest, suggesting a targeted mechanism that could minimize side effects .
Antimicrobial Activity
Thiadiazole derivatives have also demonstrated significant antimicrobial properties:
- Compounds tested against Staphylococcus aureus and Escherichia coli showed promising results, indicating their potential as antibacterial agents .
- The presence of the piperidine structure enhances the lipophilicity and membrane permeability of these compounds, facilitating their action against microbial pathogens.
Anti-inflammatory Properties
Thiadiazoles are recognized for their anti-inflammatory effects:
- Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,2,5-Thiadiazole 1,1-Dioxide Family
Key structural variations among related compounds include substituent types (e.g., aromatic, alkyl, halogenated) and fused ring systems. Below is a comparative analysis:
Functional and Pharmacological Comparisons
- Bioactivity: Piperidine-containing analogues (e.g., ’s fluorobenzoisoxazole derivatives) exhibit enhanced antibacterial activity compared to non-amine-substituted thiadiazoles. The target compound’s 3-chlorobenzyl group may further improve target affinity in bacterial membranes .
- Synthetic Complexity : The target compound requires advanced coupling strategies (e.g., Buchwald-Hartwig amination) to integrate the piperidine and benzothiadiazole moieties, whereas simpler derivatives (e.g., diphenyl-thiadiazoles) are synthesized via one-step cyclization .
Stability and Reactivity
- Thermal Stability : Fused aromatic systems (e.g., phenanthro-thiadiazoles) exhibit higher thermal stability (>300°C) due to extended π-conjugation, whereas the target compound’s aliphatic piperidine ring may lower decomposition thresholds .
- Solubility : The methyl group on the thiadiazole ring enhances solubility in organic solvents (e.g., DMSO) compared to halogenated derivatives like 5-bromo-[1,2,5]thiadiazolo[3,4-f][1,10]phenanthroline 2,2-dioxide .
Limitations and Contradictions in Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
